

Spectroscopic Data of (E)-4-(dimethylamino)but-2-enoic Acid: A Technical Guide

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Compound of Interest

Compound Name: (E)-4-(dimethylamino)but-2-enoic acid

Cat. No.: B139869

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(E)-4-(dimethylamino)but-2-enoic acid** (CAS RN: 149586-32-3), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published experimental spectra, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous structures.

Chemical Structure and Physicochemical Properties

(E)-4-(dimethylamino)but-2-enoic acid is an α,β -unsaturated carboxylic acid containing a tertiary amine. The "(E)" designation indicates that the higher-priority groups on the C2-C3 double bond are on opposite sides.

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ NO ₂	--INVALID-LINK--
Molecular Weight	129.16 g/mol	--INVALID-LINK--
IUPAC Name	(E)-4-(dimethylamino)but-2-enoic acid	--INVALID-LINK--
Synonyms	(E)-4-(dimethylamino)crotonic acid	--INVALID-LINK--

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **(E)-4-(dimethylamino)but-2-enoic acid**. These values are derived from spectroscopic correlation tables and computational predictions.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 10-12	Singlet (broad)	1H	-COOH
~ 6.8 - 7.2	Doublet of Triplets	1H	H-3
~ 5.8 - 6.1	Doublet	1H	H-2
~ 3.1 - 3.3	Doublet	2H	H-4 (-CH ₂ -)
~ 2.3 - 2.5	Singlet	6H	-N(CH ₃) ₂

Note: The exact chemical shifts and coupling constants can vary based on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppm	Assignment
~ 170 - 175	C-1 (-COOH)
~ 140 - 145	C-3
~ 120 - 125	C-2
~ 55 - 60	C-4 (-CH ₂ -)
~ 45 - 50	-N(CH ₃) ₂

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid)
2900-3000	Medium	C-H stretch (Alkyl)
1680-1710	Strong	C=O stretch (α,β -unsaturated Carboxylic Acid)
1640-1680	Medium	C=C stretch (Alkene)
~960-980	Strong	C-H bend (trans-Alkene, out-of-plane)
1000-1250	Medium	C-N stretch (Amine)

Mass Spectrometry (MS)

The expected mass spectrum would be obtained using a soft ionization technique such as Electrospray Ionization (ESI) to preserve the molecular ion.

m/z	Ion	Notes
130.086	[M+H] ⁺	Protonated molecule; expected as the base peak in positive ion mode.
152.068	[M+Na] ⁺	Sodium adduct; commonly observed.
128.071	[M-H] ⁻	Deprotonated molecule; expected in negative ion mode.
84.04	[M-COOH] ⁺	Fragmentation via loss of the carboxyl group.
58.06	[C ₃ H ₈ N] ⁺	Fragmentation via cleavage of the C3-C4 bond (α -cleavage to the amine).

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(E)-4-(dimethylamino)but-2-enoic acid** in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover a range of -2 to 14 ppm.
 - Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.
 - Acquire several thousand scans to achieve a good signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
 - KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is automatically generated as a ratio of the sample spectrum to the background spectrum, presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.
- Acquisition:
 - Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).

- Operate the ESI source in both positive and negative ion modes to detect $[M+H]^+$ and $[M-H]^-$ ions, respectively.
- Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).
- For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 130.086) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate product ion spectra.
- Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry will provide accurate mass measurements to confirm the elemental composition.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic characterization of a target compound like **(E)-4-(dimethylamino)but-2-enoic acid**.

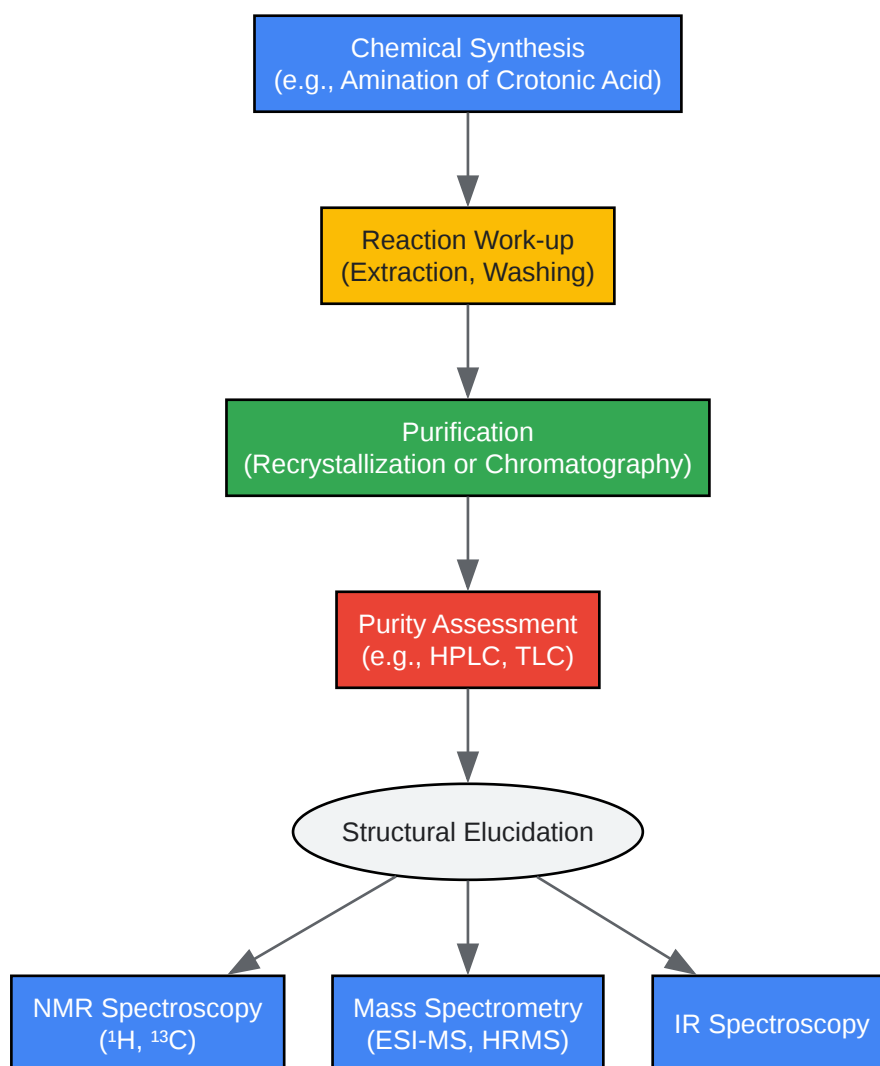


Figure 1. General Workflow for Compound Synthesis and Characterization

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